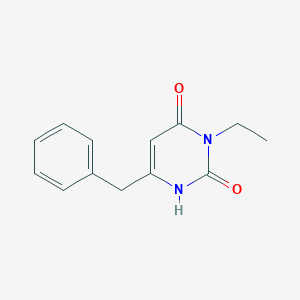

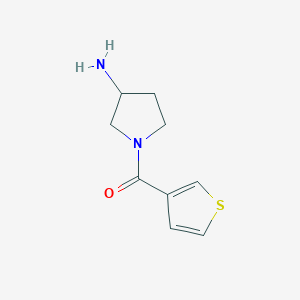

(2-(ciclopropilmetil)-4,5,6,7-tetrahidro-2H-indazol-3-il)metanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopropylmethyl compounds involves various chemical reactions. For instance, the coupling reaction of cyclopropanemethanol with alkynes forms substituted allylic alcohols . Other methods include the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis

The molecular structure of cyclopropylmethyl compounds is characterized by a three-membered ring of carbon atoms (cyclopropane) attached to a methyl group . The InChI key for cyclopropanemethanol, a related compound, is GUDMZGLFZNLYEY-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyclopropylmethyl compounds participate in various chemical reactions. For example, cyclopropanemethanol can react with alkynes to form substituted allylic alcohols . Other reactions include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides and triflates .Physical and Chemical Properties Analysis

Cyclopropanemethanol, a related compound, has a refractive index of 1.431, a boiling point of 123-124 °C, and a density of 0.89 g/mL at 25 °C . It is also highly flammable .Aplicaciones Científicas De Investigación

Química Medicinal

Este compuesto, perteneciente a la clase de compuestos heterocíclicos, es de gran interés en la química medicinal. Los compuestos heterocíclicos son cruciales en el diseño de nuevos fármacos debido a sus diversas propiedades farmacológicas . El grupo indazol, en particular, es una estructura central en muchos productos farmacéuticos que exhiben actividades antiinflamatorias, analgésicas y antipiréticas. La investigación de este compuesto podría conducir al desarrollo de nuevos agentes terapéuticos.

Farmacología

En farmacología, el potencial del compuesto para actuar como precursor de moléculas farmacológicamente activas es de gran interés. Podría utilizarse para sintetizar nuevos ligandos que interactúen con dianas biológicas, como enzimas o receptores, para modular su actividad en beneficio terapéutico .

Bioquímica

El papel del compuesto en la bioquímica podría explorarse en el contexto de la degradación dirigida de proteínas (TPD). La TPD es una nueva estrategia terapéutica que implica el uso de pequeñas moléculas para degradar selectivamente las proteínas causantes de enfermedades. El compuesto podría servir como andamiaje para desarrollar nuevos PROTACs (quimeras de direccionamiento de proteólisis), que han surgido como una poderosa herramienta en el descubrimiento de fármacos .

Ingeniería Química

En la ingeniería química, este compuesto podría investigarse por su potencial como bloque de construcción en la síntesis de polímeros complejos o como monómero en reacciones de polimerización. Su estructura única puede impartir propiedades valiosas a los materiales resultantes, como una mayor durabilidad o resistencia química .

Ciencia de Materiales

La utilidad del compuesto en la ciencia de materiales podría ser significativa, particularmente en el desarrollo de nuevos materiales con propiedades ópticas, eléctricas o mecánicas específicas. Su incorporación a polímeros o recubrimientos podría conducir a materiales con un rendimiento mejorado para diversas aplicaciones industriales .

Safety and Hazards

Direcciones Futuras

The future directions for the study and application of cyclopropylmethyl compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of more efficient and cost-effective synthesis methods could be a focus of future research . Additionally, the potential applications of these compounds in various fields, such as medicine and materials science, could be explored further.

Mecanismo De Acción

Target of Action

The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol” is a derivative of indazole and cyclopropane. Indazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . Cyclopropane derivatives have been reported to have anesthetic properties .

Mode of Action

Cyclopropane derivatives, on the other hand, may exert their effects by interacting with the central nervous system .

Análisis Bioquímico

Biochemical Properties

(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cycloalkanemethanol, which is known for its anesthetic properties . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of (2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that methanol and its derivatives can affect red blood cell mechanical properties and membrane fluidity . This compound may also impact cellular proliferation and viability, as observed in studies involving methanol and ethanol .

Molecular Mechanism

At the molecular level, (2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s molecular structure allows it to fit into enzyme active sites, where it can either block substrate access or enhance enzyme activity. This dual role is crucial for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol can change over time. Its stability and degradation are important factors to consider. Studies have shown that methanol and its derivatives can be metabolized over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of this compound’s stability.

Dosage Effects in Animal Models

The effects of (2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, toxic or adverse effects may occur, including cellular damage and impaired metabolic function

Metabolic Pathways

(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of (2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-8-12-10-3-1-2-4-11(10)13-14(12)7-9-5-6-9/h9,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYIWPQOGHFMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)CO)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)

![(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1491555.png)

![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)

![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)